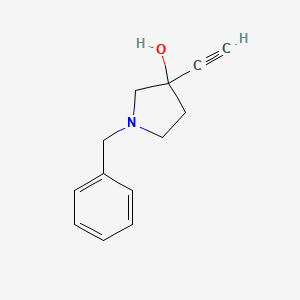
5-Methyl-3-(2-naphthyl)isoxazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(2-naphthyl)isoxazole-4-carboxylic Acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their broad spectrum of biological activities and are widely used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(2-naphthyl)isoxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru) to enhance the yield and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound may involve metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . These methods often employ eco-friendly reagents and conditions to ensure sustainability and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(2-naphthyl)isoxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .
Scientific Research Applications
5-Methyl-3-(2-naphthyl)isoxazole-4-carboxylic Acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 5-Methyl-3-(2-naphthyl)isoxazole-4-carboxylic Acid exerts its effects involves interactions with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-isoxazole-4-carboxylic Acid: Another isoxazole derivative with similar structural features but different functional groups.
5-Methyl-3-phenylisoxazole-4-carboxylic Acid: A compound with a phenyl group instead of a naphthyl group, leading to different chemical and biological properties.
Uniqueness
5-Methyl-3-(2-naphthyl)isoxazole-4-carboxylic Acid is unique due to its naphthyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other isoxazole derivatives may not be as effective .
Properties
Molecular Formula |
C15H11NO3 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
5-methyl-3-naphthalen-2-yl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C15H11NO3/c1-9-13(15(17)18)14(16-19-9)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,17,18) |
InChI Key |
LRFYQTJFULGFTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC3=CC=CC=C3C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate](/img/structure/B13685748.png)
![5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione](/img/structure/B13685753.png)

![(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B13685771.png)


![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13685786.png)



![6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B13685806.png)

